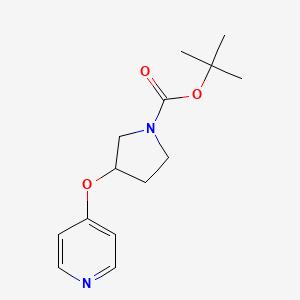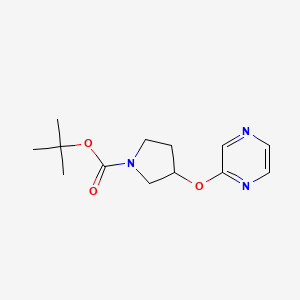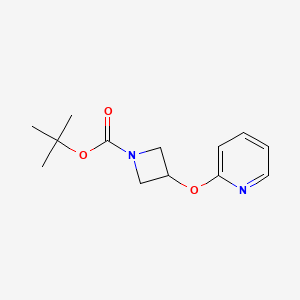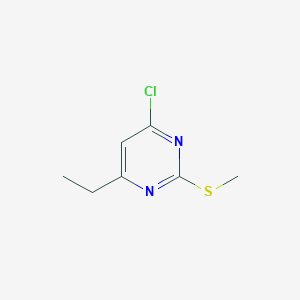![molecular formula C18H13N3O2S B6527572 3-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one CAS No. 326913-58-0](/img/structure/B6527572.png)
3-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one, abbreviated as 3MPC, is a heterocyclic compound with interesting properties. It has been studied extensively for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Scientific Research Applications
3MPC has been studied extensively for its potential applications in various fields. In medicinal chemistry, 3MPC has been studied as a potential anti-inflammatory agent. In material science, it has been studied as a potential building block for the synthesis of polymers. In organic synthesis, 3MPC has been used as a starting material for the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action of 3MPC is still not fully understood. However, it is believed that the compound binds to specific receptors in the body, which triggers a biochemical cascade that leads to the desired physiological effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3MPC have been studied in various animal models. Studies have shown that 3MPC has anti-inflammatory, antioxidant, and anti-tumor properties. In addition, 3MPC has been shown to have neuroprotective effects, as well as to have the potential to modulate the immune system.
Advantages and Limitations for Lab Experiments
The use of 3MPC in laboratory experiments has several advantages. First, the compound is relatively inexpensive and can be easily synthesized in the laboratory. Second, it is a stable compound and can be stored for long periods of time without degradation. Finally, 3MPC has a wide range of potential applications, making it a useful compound for a variety of experiments.
However, there are some limitations to the use of 3MPC in laboratory experiments. First, the exact mechanism of action of the compound is still not fully understood, making it difficult to predict its effects in certain situations. Second, the compound is not water-soluble, making it difficult to use in aqueous solutions. Finally, 3MPC is a relatively new compound, and its long-term effects are still not known.
Future Directions
Given the potential applications of 3MPC, there are many future directions that can be explored. First, further research should be conducted to better understand the mechanism of action of the compound and its long-term effects. Second, further studies should be conducted to explore the potential applications of 3MPC in various fields, such as medicinal chemistry, material science, and organic synthesis. Finally, further research should be conducted to explore the potential of 3MPC as a drug candidate.
Synthesis Methods
3MPC can be synthesized through a variety of methods, including nucleophilic substitution reactions, Wittig reactions, and aryl halide reactions. The most commonly used method is the nucleophilic substitution reaction, which involves the reaction of an alkyl halide with a nucleophile. This reaction produces a new compound with a different functional group. The Wittig reaction is a type of nucleophilic substitution reaction that involves the reaction of an aldehyde or ketone with a phosphonium ylide. The aryl halide reaction involves the reaction of an aryl halide with a nucleophile, producing a new compound with an aryl group.
properties
IUPAC Name |
3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-11-6-8-13(9-7-11)19-18-21-20-16(24-18)14-10-12-4-2-3-5-15(12)23-17(14)22/h2-10H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBSJFFNQAGRKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide hydrochloride](/img/structure/B6527489.png)
![N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide](/img/structure/B6527495.png)
![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B6527499.png)
![N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6527500.png)
![1-(2-methoxyphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6527514.png)
![4-(azepane-1-sulfonyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride](/img/structure/B6527532.png)
![methyl (2E)-2-{[3-(benzenesulfonyl)propanoyl]imino}-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6527539.png)






![3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6527580.png)